N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-23(4-2)21(25)15-27-20-14-26-18(11-19(20)24)13-22-10-9-16-7-5-6-8-17(16)12-22/h5-8,11,14H,3-4,9-10,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZUQOCNRMGQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a substituted pyranone with an isoquinoline derivative, followed by acylation with diethylamine. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of solvent-free or green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroisoquinoline Moieties
Several compounds in the evidence share the tetrahydroisoquinoline scaffold but differ in substitution patterns and core structures:
N-Benzyl-2-Acetamide Derivatives
- Example: Compounds 51–55 () feature a tetrahydroisoquinoline core with substitutions at positions 6 and 7, such as methoxy, isopropylphenyl, or naphthyl groups. These compounds exhibit orexin-1 receptor antagonism with varying yields (7–65%) .
- Key Difference : The target compound replaces the benzyl group with a diethylacetamide and integrates a pyran core, which may alter receptor binding and pharmacokinetics.
Ether-Linked Derivatives
- Example: Compounds 17a–f () include alkoxy or esterified side chains at the 6-position of tetrahydroisoquinoline. For instance, ethyl 4-({2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}oxy)butanoate (17e) has a 4-oxobutyrate group, synthesized via nucleophilic substitution (23% yield) .
- Comparison : The target compound’s pyran-ether linkage may confer enhanced metabolic stability compared to aliphatic ethers in 17a–f.
Analogues with 4-Oxo-4H-Pyran Cores
- Example: N-(2-Fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide (CAS 898420-72-9, ) shares the 4-oxo-pyran structure but substitutes the tetrahydroisoquinoline group with a phenylpiperazine moiety. Its molecular weight (437.46 g/mol) and fluorine substituent suggest distinct solubility and target selectivity .
- Key Difference : The diethylacetamide group in the target compound likely increases lipophilicity compared to the fluorophenyl group in CAS 898420-72-7.
Substituent Effects on Pharmacological Properties
- N-Alkyl vs. N-Benzyl Groups: N-Benzyl derivatives (e.g., ) show high affinity for orexin receptors due to aromatic interactions.
- Oxyacetamide Linkages :
Analytical Data
- 1H NMR and Mass Spectrometry : All compounds in the evidence are characterized by 1H NMR (e.g., δ 3.74–3.79 ppm for methoxy groups) and MS (e.g., m/z 489 for compound 17c) . The target compound would require similar analytical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
